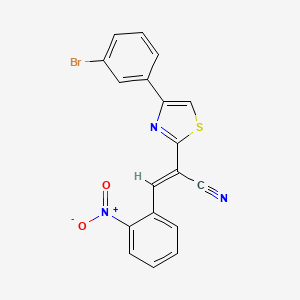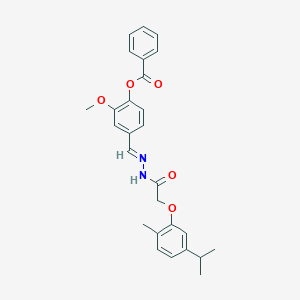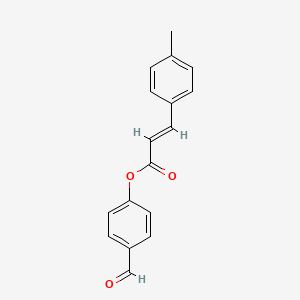
Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate is a chemical compound with the molecular formula C18H19F2NO5. It is known for its unique structure, which includes a difluoromethoxy group and a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate typically involves multiple steps. One common method includes the reaction of 3-(difluoromethoxy)benzaldehyde with 2,6-dimethylpyridine-3,5-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate exerts its effects involves its interaction with specific molecular targets. The difluoromethoxy group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 4-(3-hydroxy-4,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Dimethyl 4-(3-hydroxy-4,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
303104-62-3 |
|---|---|
Formule moléculaire |
C20H23F2NO5 |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
diethyl 4-[3-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H23F2NO5/c1-5-26-18(24)15-11(3)23-12(4)16(19(25)27-6-2)17(15)13-8-7-9-14(10-13)28-20(21)22/h7-10,17,20,23H,5-6H2,1-4H3 |
Clé InChI |
PJNQHSBGMPVOBI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)OC(F)F)C(=O)OCC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987158.png)
![2-[(5E)-5-benzylidene-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11987166.png)
![7,9-Dichloro-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987167.png)

![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B11987173.png)



![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11987197.png)

![N-[2,2,2-Trichloro-1-(2,5-dimethyl-phenylamino)-ethyl]-nicotinamide](/img/structure/B11987209.png)

![9-Bromo-5-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987216.png)

